molecular formula C17H15N3O3S B2572258 8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline CAS No. 1903856-39-2

8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline

Cat. No.: B2572258
CAS No.: 1903856-39-2
M. Wt: 341.39
InChI Key: GOOHDSPKUWDZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of quinoline derivatives with azetidine and pyridine-based reagents under specific conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline include other quinoline derivatives and azetidine-based molecules. These compounds share structural similarities but may differ in their biological activities and applications.

Properties

IUPAC Name

8-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-24(22,16-7-1-4-13-5-2-9-19-17(13)16)20-11-15(12-20)23-14-6-3-8-18-10-14/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOHDSPKUWDZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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